2,4,5-Trimethyl-1H-imidazol-1-ol
Description
Overview of Imidazole (B134444) Heterocycles in Contemporary Chemical Research
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, stands as a cornerstone in the landscape of contemporary chemical research. ijpsr.com First named glyoxaline, it was initially synthesized from glyoxal (B1671930) and ammonia. nih.gov This aromatic system is not merely a synthetic curiosity but a fundamental component of numerous natural products essential to life, including the amino acid histidine, purines in DNA, and the neurotransmitter histamine. nih.gov Its prevalence in biologically active molecules has made the imidazole scaffold a "privileged structure" in medicinal chemistry, a term that denotes its recurring presence in a variety of therapeutic agents. nih.govnih.govresearchgate.net
The unique structural features of the imidazole ring, particularly its electron-rich nature and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allow it to engage in a multitude of interactions such as hydrogen bonding, and hydrophobic and van der Waals forces. nih.gov This versatility facilitates its binding to a wide array of enzymes and receptors, making it a valuable core for the design of new drugs. nih.gov Consequently, imidazole derivatives have been extensively investigated and developed for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. ijpsr.comnih.govijpsjournal.com The continuous exploration of imidazole-based compounds in medicinal chemistry underscores their immense potential for addressing a range of health conditions. nih.gov
Distinctive Chemical Features and Reactivity of N-Hydroxyimidazoles (Imidazole N-Oxides)
N-Hydroxyimidazoles, also known as imidazole N-oxides, represent a distinct and reactive subclass of imidazole derivatives. The introduction of an N-oxide functionality to the imidazole core significantly alters its electronic properties and reactivity, opening new avenues for chemical transformations. A key feature of N-hydroxyimidazoles is the potential for prototropic tautomerism, where the hydroxyl proton can reside on the oxygen atom (N-hydroxy form) or transfer to the other nitrogen atom, creating a zwitterionic N-oxide form. nih.govrsc.org
Quantum-chemical calculations and NMR spectroscopy have shown that for some 2-aryl-1-hydroxyimidazoles, the N-hydroxy tautomer is the predominant form in both the gaseous phase and in solution. nih.govrsc.org The reactivity of the N-hydroxy group is notable, as it can undergo reactions like methylation and benzylation. For instance, the alkylation of 1-hydroxyimidazoles with agents like benzyl (B1604629) halides proceeds selectively at the oxygen atom, leading to the formation of 1-benzyloxyimidazoles, rather than at the second ring nitrogen. nih.gov This selective reactivity highlights the synthetic utility of the N-hydroxy group as a handle for further functionalization.
Foundational Research Context of 2,4,5-Trimethyl-1H-imidazol-1-ol within Advanced Imidazole Chemistry
The specific compound this compound is a member of the N-hydroxyimidazole family. While extensive research literature dedicated solely to this particular molecule is not widely available, its chemical identity and predicted properties can be established. uni.lu Its structure is defined by an imidazole ring substituted with methyl groups at positions 2, 4, and 5, and a hydroxyl group attached to one of the nitrogen atoms.
The research context for this compound is therefore primarily built upon the broader understanding of substituted imidazoles and N-hydroxyimidazoles. The trimethyl substitution pattern influences the steric and electronic environment of the heterocyclic core, which in turn would affect its reactivity and physical properties. The presence of the N-hydroxy group suggests it would share some of the characteristic reactivities of its class, such as the potential for O-alkylation. nih.gov Further empirical research would be necessary to fully characterize its specific chemical behavior and potential applications, but its structural features place it firmly within the ongoing exploration of advanced imidazole chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O |
| Monoisotopic Mass | 126.079315 Da |
| SMILES | CC1=C(N(C(=N1)C)O)C |
| InChI Key | ZQKKFZUJLJOLII-UHFFFAOYSA-N |
Data sourced from PubChemLite. uni.lu
Structure
3D Structure
Properties
CAS No. |
3176-68-9 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-hydroxy-2,4,5-trimethylimidazole |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)8(9)6(3)7-4/h9H,1-3H3 |
InChI Key |
ZQKKFZUJLJOLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,5 Trimethyl 1h Imidazol 1 Ol and Analogous N Hydroxyimidazole Derivatives
Strategies for N-Oxidation of Imidazole (B134444) Ring Systems
The introduction of an N-oxide functionality to the imidazole ring is a critical step in the synthesis of N-hydroxyimidazoles. This can be achieved through direct oxidation protocols, although challenges related to regioselectivity in substituted imidazoles need to be addressed.
Direct Oxidation Protocols for Imidazole N-Oxides
Direct oxidation of the imidazole ring is a common method for the synthesis of imidazole N-oxides. This transformation can be achieved using various oxidizing agents. For instance, the oxidation of 2,5-dihydroimidazoles to 4H-imidazole 3-oxides has been successfully carried out using air oxygen with a copper(II) ammine complex in aqueous methanol (B129727) as a mild homogeneous catalytic system nih.gov. Other oxidizing agents like manganese dioxide (MnO₂), lead dioxide (PbO₂), sodium periodate, or alkaline potassium hexacyanoferrate have been explored, but they often lead to lower product yields and increased side reactions, such as oxidation of other functional groups present in the molecule nih.gov.
While direct oxidation is a viable route, it's important to note that not all imidazole N-oxides are accessible through this method. Some imidazole N-oxides are not available by direct oxidation of the parent imidazole compound uzh.ch. However, recent developments have shown that even simple imidazoles like 1-methylimidazole can be oxidized to their corresponding N-oxide by treatment with hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) at room temperature uzh.ch. The choice of oxidant and reaction conditions is crucial to achieve the desired N-oxidation without unwanted side reactions.
Regioselectivity and Challenges in Selective N-Oxidation of Substituted Imidazoles
When dealing with unsymmetrically substituted imidazoles, the N-oxidation can potentially occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. Achieving regioselectivity in the N-oxidation of substituted imidazoles is a significant challenge. The position of N-oxidation is influenced by the electronic and steric effects of the substituents on the imidazole ring.
For instance, in the atmospheric oxidation of imidazole initiated by hydroxyl radicals, it has been found that the kinetically most efficient process is the addition of the OH radical to a carbon atom adjacent to a nitrogen atom, which has a lower energy barrier rsc.org. This suggests that the electronic properties of the imidazole ring play a crucial role in determining the site of oxidation. The regioselectivity of such oxidation reactions can also be influenced by temperature and pressure, with selectivity decreasing at higher temperatures and lower pressures rsc.org.
Furthermore, the development of divergent and regioselective syntheses for trisubstituted imidazoles highlights the importance of controlling regiochemistry. Methodologies based on the regiocontrolled N-alkylation of a common intermediate have been developed to selectively produce 1,2,4- and 1,2,5-trisubstituted imidazoles nih.gov. These strategies often rely on the careful choice of reagents and reaction conditions to direct the reaction towards the desired isomer nih.gov. While these examples focus on N-alkylation, the principles of regiocontrol are also applicable to N-oxidation.
Multicomponent Reaction (MCR) Approaches for the Synthesis of Substituted Imidazole Precursors
Multicomponent reactions (MCRs) have become a powerful tool for the synthesis of highly substituted imidazole precursors in a single step, avoiding the isolation of intermediates core.ac.uk. These one-pot condensation reactions typically utilize aldehydes, dicarbonyl compounds, and an ammonium (B1175870) source to construct the imidazole core.
One-Pot Condensation Reactions Utilizing Aldehydes, Dicarbonyls, and Ammonium Sources
The most common MCR for synthesizing substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate, which serves as the nitrogen source core.ac.ukisca.memdpi.comtandfonline.comsctunisie.orgrasayanjournal.co.in. This three-component reaction is a versatile method for preparing 2,4,5-trisubstituted imidazoles isca.memdpi.comrasayanjournal.co.in. By including a primary amine in the reaction mixture, 1,2,4,5-tetrasubstituted imidazoles can also be synthesized in a four-component reaction nih.govresearchgate.net.
The general procedure for these reactions often involves heating a mixture of the reactants in a suitable solvent tandfonline.comsctunisie.org. For example, a mixture of an aldehyde, a benzil derivative, and ammonium acetate can be refluxed in ethanol (B145695) to yield the corresponding trisubstituted imidazole tandfonline.com. Similarly, tetrasubstituted imidazoles can be prepared by reacting an aldehyde, benzil, a primary aromatic amine, and ammonium acetate nih.gov.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 (optional) | Product | Reference |
| Aldehyde | 1,2-Dicarbonyl | Ammonium Acetate | - | 2,4,5-Trisubstituted Imidazole | isca.memdpi.comrasayanjournal.co.in |
| Aldehyde | 1,2-Dicarbonyl | Ammonium Acetate | Primary Amine | 1,2,4,5-Tetrasubstituted Imidazole | nih.govresearchgate.net |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | Aniline | Tetrasubstituted Imidazole | isca.me |
| O-alkyl vanillins | Benzil derivatives | Ammonium acetate | - | Trisubstituted Imidazoles | tandfonline.com |
| O-alkyl vanillins | Benzil | Ammonium acetate | Amino compounds | Tetrasubstituted Imidazoles | tandfonline.com |
Role of Diverse Catalytic Systems in Imidazole Formation (e.g., organocatalysts, ionic liquids, solid acid catalysts)
A wide array of catalysts have been employed to improve the efficiency and yield of multicomponent imidazole synthesis. These catalysts can be broadly categorized into organocatalysts, ionic liquids, and solid acid catalysts.
Organocatalysts: Simple and inexpensive organic molecules can effectively catalyze the formation of imidazoles. For instance, p-toluenesulfonic acid (PTSA) has been shown to be an efficient catalyst for the one-pot synthesis of highly substituted imidazoles, providing good yields under mild conditions isca.menih.gov. Glutamic acid has also been utilized as a catalyst for the synthesis of 2,4,5-triaryl-1H-imidazoles researchgate.net.
Ionic Liquids: Ionic liquids have gained attention as environmentally friendly and reusable catalysts and reaction media. The synthesis of 2,4,5-triaryl imidazoles has been achieved in a room-temperature ionic liquid without the need for an additional catalyst organic-chemistry.org. 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids have also been used for the synthesis of tri- and tetrasubstituted imidazoles under sonication rsc.org.
Solid Acid Catalysts: Heterogeneous solid acid catalysts offer advantages such as easy separation and reusability. Several solid acid catalysts have been successfully used for imidazole synthesis, including:
Silica-based catalysts: Silica sulfuric acid mdpi.com, HClO₄–SiO₂ mdpi.comnih.gov, and HBF₄–SiO₂ rsc.org have demonstrated high catalytic activity. HBF₄–SiO₂ was found to be a standout catalyst for both three- and four-component reactions and is recyclable for several consecutive uses rsc.org.
Metal-Organic Frameworks (MOFs): MIL-101(Cr) has been used as an efficient heterogeneous catalyst for the synthesis of 2,4,5-trisubstituted 1H-imidazoles under solvent-free conditions mdpi.com.
Other solid supports: Nanocrystalline MgAl₂O₄ has been shown to be an effective catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation nih.gov.
The choice of catalyst can also influence the selectivity of the reaction, particularly in the competitive formation of tri- and tetrasubstituted imidazoles rsc.org.
| Catalyst Type | Specific Catalyst | Application | Reference |
| Organocatalyst | p-toluenesulfonic acid (PTSA) | Synthesis of highly substituted imidazoles | isca.menih.gov |
| Organocatalyst | Glutamic acid | Synthesis of 2,4,5-triaryl-1H-imidazoles | researchgate.net |
| Ionic Liquid | Room-temperature ionic liquid | Catalyst-free synthesis of 2,4,5-triaryl imidazoles | organic-chemistry.org |
| Ionic Liquid | DABCO-based ionic liquid | Synthesis of tri- and tetrasubstituted imidazoles | rsc.org |
| Solid Acid Catalyst | Silica sulfuric acid | Synthesis of 2,4,5-trisubstituted imidazoles | mdpi.com |
| Solid Acid Catalyst | HBF₄–SiO₂ | Synthesis of tri- and tetrasubstituted imidazoles | rsc.org |
| Solid Acid Catalyst | MIL-101(Cr) | Synthesis of 2,4,5-trisubstituted 1H-imidazoles | mdpi.com |
| Solid Acid Catalyst | Nanocrystalline MgAl₂O₄ | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | nih.gov |
Influence of Solvent Systems and Reaction Conditions on Synthetic Efficiency (e.g., microwave irradiation, aqueous media)
The efficiency of imidazole synthesis is significantly influenced by the choice of solvent and reaction conditions. While traditional methods often employ organic solvents like ethanol and acetic acid isca.metandfonline.com, there is a growing interest in more environmentally friendly and efficient approaches.
Solvent Systems:
Green Solvents: Glycerol has been explored as a green and efficient solvent for the catalyst-free synthesis of 2,4,5-triaryl and 1,2,4,5-tetraaryl imidazoles researchgate.net. The hydroxyl groups of glycerol are thought to activate the carbonyl compounds through hydrogen bonding, thereby promoting the reaction researchgate.net.
Aqueous Media: While some studies have reported unsatisfactory results with aqueous ethanol isca.me, the use of aqueous media is a key aspect of green chemistry.
Solvent-Free Conditions: Several methods have been developed for the synthesis of substituted imidazoles under solvent-free conditions, often in conjunction with a heterogeneous catalyst like MIL-101(Cr) mdpi.com.
Reaction Conditions:
Microwave Irradiation: Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing substituted imidazoles nih.govorganic-chemistry.orgresearchgate.net. This technique can significantly reduce reaction times and improve yields compared to conventional heating nih.gov.
Ultrasonic Irradiation: Sonochemical synthesis, using nanocrystalline MgAl₂O₄ as a catalyst, has been successfully applied to the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, offering high yields and short reaction times nih.gov.
Temperature: The reaction temperature is a critical parameter. For instance, in the synthesis of 2,4,5-trisubstituted 1H-imidazoles catalyzed by MIL-101, the optimal temperature was found to be 120 °C mdpi.com. Conversely, in glycerol-mediated synthesis, increasing the temperature was found to decrease the product yield due to the weakening of hydrogen bonds researchgate.net.
| Condition | Description | Advantage | Reference |
| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Rapid reaction times, improved yields. | nih.govorganic-chemistry.orgresearchgate.net |
| Ultrasonic Irradiation | Application of ultrasound to promote the reaction. | High yields, short reaction times, mild conditions. | nih.gov |
| Solvent-Free | Reaction is carried out without a solvent. | Reduced waste, easier purification. | mdpi.com |
| Green Solvents (e.g., Glycerol) | Use of environmentally benign solvents. | Environmentally friendly, can enhance reactivity. | researchgate.net |
Derivatization Strategies at the N1-Hydroxy Position
The N1-hydroxy group of 2,4,5-trimethyl-1H-imidazol-1-ol and its analogs serves as a versatile handle for further chemical modifications. These derivatization strategies allow for the introduction of various functional groups, enabling the modulation of the molecule's physicochemical properties. Key transformations include N-alkylation and N-acylation, as well as other functional group interconversions involving the N-O bond.
Synthetic Routes for N-Alkylation and N-Acylation of N-Hydroxyimidazoles
N-Alkylation: The alkylation of N-hydroxyimidazoles can be directed to either the nitrogen or the oxygen atom of the N-hydroxy group. However, O-alkylation is frequently observed. A notable example is the selective O-alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl (B1604629) halides. researchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The use of an appropriate base is crucial for deprotonating the hydroxyl group, thereby facilitating nucleophilic attack on the alkyl halide.
General N-alkylation of the imidazole ring is a well-established process, often involving the reaction of the imidazole with an alkyl halide in the presence of a base. google.comciac.jl.cn Common bases used include potassium hydroxide impregnated on alumina, which allows for mild reaction conditions and good yields. This general methodology can be conceptually applied to N-hydroxyimidazoles, with the understanding that the regioselectivity (N- vs. O-alkylation) will be influenced by the specific substrate, alkylating agent, and reaction conditions.
N-Acylation: The N-acylation of the N-hydroxy group in N-hydroxyimidazoles can be achieved using standard acylating agents such as acyl chlorides and acid anhydrides. While specific examples for the N-acylation of this compound are not extensively documented, the general principles of acylation of hydroxylamines and imidazoles can be applied. The reaction of an N-hydroxyimidazole with an acyl chloride or acid anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, would be expected to yield the corresponding N-acyloxyimidazole. The base serves to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and can also act as a catalyst.
For instance, the classical approach to the synthesis of O-acylhydroxamates involves the acylation of hydroxamic acids with acyl chlorides under basic conditions. nih.gov This methodology is directly analogous to the O-acylation of N-hydroxyimidazoles. Furthermore, the synthesis of 1-acylimidazoles from imidazoles and ketenes is a known transformation, highlighting the reactivity of the imidazole nitrogen towards acylation. google.com
Below is a table summarizing representative N-alkylation and N-acylation reactions of imidazole derivatives, which can be considered analogous for N-hydroxyimidazoles.
| Reaction Type | Reagents | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3, KOH) | N-Alkylimidazole / O-Alkyl-N-hydroxyimidazole | Polar aprotic solvent (e.g., DMF), Room temperature to elevated temperatures |
| N-Acylation | Acyl Chloride or Acid Anhydride, Base (e.g., Pyridine, Triethylamine) | N-Acylimidazole / O-Acyl-N-hydroxyimidazole | Inert solvent (e.g., CH2Cl2, THF), 0 °C to room temperature |
Exploration of Other N-O Containing Functional Group Transformations
Beyond simple alkylation and acylation, the N-hydroxy group of N-hydroxyimidazoles can participate in a variety of other transformations, leading to diverse N-O containing functional groups.
Reaction with Isocyanates: N-hydroxyimidazoles can potentially react with isocyanates to form N-(carbamoyloxy)imidazoles. The reaction of isocyanates with hydroxyl-containing compounds to form carbamates is a well-established transformation. researchgate.net In the context of N-hydroxyimidazoles, the hydroxyl group would act as the nucleophile, attacking the electrophilic carbon of the isocyanate. This reaction would likely be catalyzed by a tertiary amine base. While reactions of imidazoles with isocyanates at elevated temperatures can lead to carboxamides at the C2 position of the imidazole ring, the reactivity of the N-hydroxy group offers an alternative reaction pathway under milder conditions.
Reaction with Sulfonyl Chlorides: The reaction of N-hydroxyimidazoles with sulfonyl chlorides in the presence of a base is expected to yield N-(sulfonyloxy)imidazoles. This transformation is analogous to the sulfonylation of alcohols and other hydroxyl-containing compounds. The resulting N-sulfonyloxyimidazoles could be valuable intermediates for further synthetic manipulations.
Silylation: The hydroxyl group of N-hydroxyimidazoles can be protected or derivatized using silylating agents, such as silyl chlorides (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride). These reactions are typically carried out in the presence of a base like imidazole or triethylamine in an inert solvent. Silylation is a common strategy to protect hydroxyl groups during multi-step syntheses and can also be used to increase the volatility of compounds for analytical purposes such as gas chromatography. researchgate.net
The following table outlines these potential transformations of the N-hydroxy group.
| Reactant | Product Functional Group | General Reaction |
|---|---|---|
| Isocyanate (R-N=C=O) | N-(Carbamoyloxy)imidazole | Nucleophilic addition of the N-OH group to the isocyanate |
| Sulfonyl Chloride (R-SO2Cl) | N-(Sulfonyloxy)imidazole | Nucleophilic substitution at the sulfonyl group |
| Silyl Halide (R3Si-X) | N-(Silyloxy)imidazole | Silylation of the hydroxyl group |
Advanced Spectroscopic and Crystallographic Elucidation of 2,4,5 Trimethyl 1h Imidazol 1 Ol Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. A full analysis of 2,4,5-Trimethyl-1H-imidazol-1-ol would involve a suite of NMR experiments.
Proton (¹H) NMR Characterization of the Imidazole (B134444) Ring and Methyl Substituents
The ¹H NMR spectrum would be expected to show distinct signals for the three methyl groups and the hydroxyl proton. The chemical shifts (δ) of the methyl protons would be influenced by their position on the imidazole ring (C2, C4, or C5). The N-hydroxy proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| N-OH | Variable (Broad) | s (broad) |
| C2-CH₃ | Data not available | s |
| C4-CH₃ | Data not available | s |
| C5-CH₃ | Data not available | s |
(s = singlet)
Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would provide definitive evidence for the carbon framework, with distinct signals for the three imidazole ring carbons and the three methyl carbons. The chemical shifts would confirm the trisubstituted nature of the imidazole core.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | Data not available |
| C4 | Data not available |
| C5 | Data not available |
| C2-CH₃ | Data not available |
| C4-CH₃ | Data not available |
Application of Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques would be indispensable for unambiguously assigning the signals from the ¹H and ¹³C spectra.
COSY (Correlation Spectroscopy) would confirm proton-proton couplings, although for this molecule with isolated methyl groups, significant correlations would not be expected.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, establishing the connectivity of the entire molecule. For example, correlations from the methyl protons to the imidazole ring carbons would confirm their positions.
Investigation of Intermolecular Interactions via Nuclear Overhauser Effect (NOE) Spectroscopy
NOE spectroscopy (e.g., NOESY) would provide information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the methyl groups and to study the conformation around the N-O bond.
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would be from the O-H, C=N, and C-N bonds. The O-H stretch would be particularly informative, likely appearing as a broad band, with its exact position and shape indicating the extent of hydrogen bonding.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretch | Data not available (Broad) |
| C-H (sp³) | Stretch | Data not available |
| C=N | Stretch | Data not available |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as a valuable tool for probing the vibrational modes of a molecule, offering information that is complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which can provide key insights into the skeletal structure of the imidazole ring and the substituent methyl groups of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and investigating its fragmentation patterns upon ionization. This information is critical for confirming the elemental composition and elucidating the structural connectivity of the molecule.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 127.08659 |
| [M+Na]⁺ | 149.06853 |
| [M-H]⁻ | 125.07204 |
| [M+NH₄]⁺ | 144.11314 |
| [M+K]⁺ | 165.04247 |
| [M]+ | 126.07877 |
This data is computationally predicted and has not been experimentally confirmed.
A detailed fragmentation analysis would typically involve the study of the breakdown of the molecular ion (M⁺) under electron impact or other ionization methods. For imidazole derivatives, fragmentation often involves the cleavage of substituent groups and the rupture of the imidazole ring. However, without experimental data for this compound, a specific fragmentation pathway cannot be described.
X-ray Crystallography for Precise Solid-State Structure Determination
Determination of Molecular Geometry and Conformation in the Crystalline State
An X-ray crystallographic analysis of this compound would yield the exact coordinates of each atom in the crystal, allowing for the precise calculation of all intramolecular distances and angles. This would definitively establish the geometry of the imidazole ring and the orientation of the three methyl groups and the hydroxyl group attached to the nitrogen atom.
Despite the power of this technique, there are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, experimental data on its molecular geometry and conformation in the solid state remains unavailable.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking, C-H...π interactions)
The study of crystal packing reveals the nature and geometry of intermolecular forces that govern the assembly of molecules in the solid state. For this compound, the presence of a hydroxyl group suggests the potential for strong hydrogen bonding interactions (O-H···N or O-H···O). Additionally, the aromatic imidazole ring could participate in π-π stacking and C-H...π interactions with neighboring molecules.
A comprehensive analysis of these interactions is contingent on the availability of a solved crystal structure. As no such data has been reported for this compound, a detailed discussion of its specific crystal packing and intermolecular forces cannot be provided. Future crystallographic studies would be invaluable in elucidating these crucial solid-state structural features.
Theoretical and Computational Chemistry Investigations of 2,4,5 Trimethyl 1h Imidazol 1 Ol
Density Functional Theory (DFT) Studies for Electronic and Structural Properties
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including heterocyclic compounds like imidazole (B134444) derivatives. bohrium.comnih.gov DFT calculations are used to determine optimized geometries, vibrational frequencies, and various electronic properties that govern the molecule's behavior.
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For 2,4,5-Trimethyl-1H-imidazol-1-ol, this process would involve calculating the optimal bond lengths, bond angles, and dihedral angles.
Conformational analysis is also crucial for flexible molecules. nih.gov By systematically rotating single bonds, such as those connected to the methyl groups and the N-hydroxyl group, a potential energy surface (PES) can be mapped. researchgate.net This analysis identifies various stable conformers (local energy minima) and the energy barriers between them. Studies on similar heterocyclic compounds have shown that identifying the lowest-energy conformer is essential for accurate predictions of other molecular properties. researchgate.net The relative energies of different conformers can indicate which structures are most likely to be present under given conditions.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO : This orbital acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons.
LUMO : This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ingentaconnect.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ingentaconnect.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. Computational studies on various imidazole derivatives consistently involve the calculation of this gap to predict their stability. researchgate.net
| Parameter | Description |
|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's electron-donating ability. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's electron-accepting ability. |
| Energy Gap (ΔE) (eV) | The difference between ELUMO and EHOMO. A larger gap typically indicates higher chemical stability. |
Key global reactivity descriptors include:
Hardness (η) : Measures resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."
Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electronegativity (χ) : Describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω) : Quantifies the electron-accepting capability of a molecule.
While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions and the dual descriptor, identify specific reactive sites within the molecule. worldscientific.com These analyses can predict which atoms are most susceptible to nucleophilic or electrophilic attack, providing a detailed map of intramolecular reactivity.
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the molecule's resistance to charge transfer. |
| Softness (S) | 1 / η | Indicates the molecule's polarizability and reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy stabilization when the molecule accepts electrons. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex molecular orbitals into a more intuitive Lewis structure of localized bonds and lone pairs. wikipedia.org For this compound, NBO analysis would be used to investigate several key aspects:
Bonding and Hybridization : It determines the nature of the chemical bonds (e.g., sigma, pi bonds) and the hybridization of atomic orbitals.
Charge Distribution : It calculates the natural atomic charges on each atom, offering insights into the molecule's polarity.
Intramolecular Interactions : A crucial feature of NBO analysis is its ability to quantify stabilizing interactions, such as hyperconjugation. niscpr.res.in This is achieved by evaluating the charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this interaction indicates its significance. acadpubl.eu In many imidazole derivatives, such interactions play a vital role in determining molecular stability and structure. acadpubl.euresearchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| Filled bonding orbital (e.g., σC-C) | Empty antibonding orbital (e.g., σC-N) | Quantifies the energy of delocalization from the donor to the acceptor orbital. |
| Lone pair orbital (e.g., LPN) | Empty antibonding orbital (e.g., πC=C) | Indicates stabilization due to lone pair delocalization. |
Chemical reactions and measurements are most often performed in solution, where solvent molecules can significantly influence the properties of the solute. nih.gov Computational models can account for these environmental effects, most commonly through Polarizable Continuum Models (PCM). researchgate.net In a PCM calculation, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
For this compound, modeling solvent effects would be important for predicting:
Structural Changes : The geometry of the molecule can change in response to the polarity of the solvent.
Electronic Properties : The HOMO-LUMO gap and reactivity descriptors can be altered by solvent interactions. mdpi.com
Spectroscopic Properties : The absorption wavelengths in UV-Vis spectra are often solvent-dependent (solvatochromism). Time-dependent DFT (TD-DFT) calculations, combined with a solvent model, can predict these shifts and help interpret experimental spectra. acs.org
Mechanistic Studies and Reaction Pathway Elucidation through Computational Modeling
Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. researchgate.net For this compound, computational modeling could be used to elucidate the mechanisms of its potential reactions, such as cycloadditions or couplings involving the N-oxide group, which are common for this class of compounds. researchgate.net
This type of investigation typically involves:
Mapping the Potential Energy Surface : Identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate.
Locating Transition States (TS) : A transition state is a first-order saddle point on the potential energy surface. Its structure represents the highest energy point along the minimum energy pathway between reactants and products.
Calculating Activation Energies (Ea) : The energy difference between the transition state and the reactants determines the kinetic feasibility of a reaction. A lower activation energy corresponds to a faster reaction rate.
By comparing the activation energies of different possible pathways, computational studies can predict the most favorable reaction mechanism, providing insights that are often difficult to obtain through experimental means alone. researchgate.netmdpi.com
Elucidation of Proposed Reaction Mechanisms for N-Hydroxyimidazole Formation and Transformation
The formation of the 1-hydroxy-imidazole core of this compound can be understood through proposed reaction mechanisms for similar substituted imidazoles. One plausible pathway involves a multi-component reaction, which has been suggested for the synthesis of other 1-hydroxy-2,4,5-trisubstituted imidazoles. semanticscholar.org This type of mechanism typically begins with the formation of an amidoxime intermediate from the reaction of hydroxylamine with a nitrile. semanticscholar.org
A subsequent key step is a Knoevenagel condensation between an arylglyoxal and a 1,3-dicarbonyl compound to form an α,β-unsaturated γ-dicarbonyl species. semanticscholar.org The amidoxime then acts as a Michael donor, adding to the α,β-unsaturated system. semanticscholar.org This is followed by an intramolecular nucleophilic addition, which leads to the formation of the heterocyclic ring. semanticscholar.org
Once formed, N-hydroxyimidazoles can undergo transformations, most notably tautomerization to the corresponding imidazole N-oxide. Theoretical studies on the tautomerism of N-hydroxy amidines, which share the N-hydroxy-C=N moiety, indicate that the N-hydroxy (amide oxime) form is generally more stable than the imino hydroxylamine tautomer. nih.govresearchgate.net This suggests that this compound would be favored over its tautomeric form. The interconversion between these tautomers is often hindered by a significant energy barrier. nih.govresearchgate.net
Transition State Characterization and Reaction Barrier Calculations
The characterization of transition states and the calculation of reaction barriers are crucial for understanding the kinetics of chemical reactions. For the tautomerization of N-hydroxy compounds, computational methods such as Density Functional Theory (DFT) have been employed to model the transition states. nih.govresearchgate.net
In the case of N-hydroxy amidines, the energy barrier for the uncatalyzed proton transfer between the tautomers is calculated to be quite high, in the range of 33-71 kcal/mol, making spontaneous interconversion at room temperature unlikely. nih.govresearchgate.net However, the presence of solvent molecules, particularly water, can significantly lower this barrier. nih.govresearchgate.net Solvent-assisted tautomerism proceeds via a transition state where water molecules facilitate the proton transfer, with calculated activation barriers dropping to the range of 9-20 kcal/mol. nih.govresearchgate.net This indicates that the transformation of this compound to its tautomer would be significantly more facile in a protic solvent.
Table 1: Calculated Tautomerization Energy Barriers for N-Hydroxy Amidines
| Tautomerization Pathway | Calculated Energy Barrier (kcal/mol) |
| Uncatalyzed | 33 - 71 |
| Water-assisted | 9 - 20 |
This table presents data for N-hydroxy amidines as an analogy for the potential tautomerization of this compound. nih.govresearchgate.net
Quantum Chemical Parameters and Their Correlation with Chemical Behavior and Stability
Quantum chemical parameters derived from computational calculations provide valuable insights into the electronic structure, reactivity, and stability of molecules. For imidazole derivatives, these parameters are often calculated using DFT methods. researchgate.netnih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For imidazole derivatives, the HOMO is typically localized on the imidazole ring, indicating its electron-donating character and susceptibility to electrophilic attack. The LUMO, on the other hand, is often distributed over the entire molecule, suggesting its ability to accept electrons in reactions with nucleophiles.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. In imidazole derivatives, the regions around the nitrogen atoms are typically the most electronegative (red or yellow in MEP maps), indicating their role as hydrogen bond acceptors and sites for protonation. The regions around the hydrogen atoms are generally electropositive (blue in MEP maps), making them susceptible to nucleophilic attack.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the stability and reactivity of the molecule. For instance, a higher chemical hardness is associated with greater stability and lower reactivity.
Table 2: Representative Quantum Chemical Parameters for Imidazole Derivatives
| Parameter | Typical Value Range | Significance |
| HOMO Energy | -5 to -7 eV | Electron-donating ability |
| LUMO Energy | -1 to -3 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 3 to 5 eV | Chemical reactivity and stability |
| Dipole Moment | 2 to 5 D | Polarity and intermolecular interactions |
This table provides typical ranges for quantum chemical parameters of various imidazole derivatives as a reference for the expected properties of this compound.
Reactivity and Fundamental Reaction Mechanisms Involving 2,4,5 Trimethyl 1h Imidazol 1 Ol
N-Hydroxylated Imidazoles as Key Intermediates in Organic Synthesis
N-hydroxylated imidazoles, including 2,4,5-trimethyl-1H-imidazol-1-ol, are valuable intermediates in the synthesis of a wide array of heterocyclic compounds. Their utility stems from the presence of the N-hydroxy group, which can be strategically manipulated or can participate directly in reactions to form more complex molecules.
One of the key synthetic routes to N-hydroxyimidazoles involves the cyclodehydration of α-aminoketones with N-hydroxy-imidamides. For instance, the reaction between an aldehyde and a dicarbonyl compound can form an enone, which then reacts with an in situ generated N-hydroxy-imidamide. This is followed by the formation of an α-aminoketone intermediate that undergoes cyclodehydration to yield the 1-hydroxyimidazole. rsc.org
The versatility of N-hydroxylated imidazoles is further demonstrated by their conversion to other functionalized imidazoles. For example, 1-(benzyloxy)imidazole, derived from the benzylation of 3-hydroxyimidazole 1-oxide, can be selectively deprotonated at the C-2 position. The resulting anion can then react with various electrophiles to introduce substituents at this position. Subsequent debenzylation yields 2-substituted 1-hydroxyimidazoles, which can be further deoxygenated to produce 2-substituted imidazoles. acs.org This highlights the role of the N-hydroxy (or a protected version) group in facilitating the functionalization of the imidazole (B134444) ring.
The following table summarizes some of the synthetic applications of N-hydroxylated imidazoles:
| Starting Material(s) | Reagents | Product | Significance |
| Aldehyde, Dicarbonyl compound, N-hydroxy-imidamide | Metal catalyst-free | 1-Hydroxyimidazole | Four-component protocol for the synthesis of substituted 1-hydroxyimidazoles. rsc.org |
| 3-Hydroxyimidazole 1-oxide | 1. Benzyl (B1604629) bromide 2. PCl3 3. n-BuLi, Electrophile 4. Debenzylation | 2-Substituted 1-hydroxyimidazole | Stepwise functionalization of the imidazole ring at the C-2 position. acs.org |
Role of the N-Hydroxy Group in Directing Specific Reaction Pathways and Regioselectivity
The N-hydroxy group in this compound and its analogs plays a crucial role in directing the course of chemical reactions and determining the regioselectivity of product formation. This is largely due to its electronic properties and its ability to participate in intramolecular processes.
In the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the presence of a 2-hydroxyaryl moiety on the nitrogen atom was found to be decisive in achieving regioselective synthesis. acs.org Computational studies have suggested that the reaction proceeds through a self-catalyzed hydrogen atom shift, where the 2-phenol moiety assists in the aromatization of the intermediate. acs.org This intramolecular assistance guides the reaction towards the formation of the imidazole ring over other possible products like pyrazines. acs.org
The N-oxide functionality in imidazole N-oxides, which are precursors to N-hydroxylated imidazoles, also exhibits significant directing effects. These compounds can act as 1,3-dipoles in cycloaddition reactions and as nucleophiles in Michael-type additions. nih.gov The reactivity and regioselectivity of these reactions are influenced by the substituents on the imidazole ring and the nature of the reacting partner. For example, in three-component condensation reactions of imidazole N-oxides, arylglyoxals, and CH-acids, the N-oxide participates in the formation of polyfunctionalized imidazole derivatives. nih.gov
The table below illustrates the directing role of the N-hydroxy and N-oxide groups in specific reactions:
| Reactant | Key Functional Group | Reaction Type | Role of the Functional Group | Outcome |
| 2-Hydroxybenzylidene imine | 2-Hydroxyaryl | Intramolecular cyclization | Self-catalyzed hydrogen atom shift | Regioselective formation of imidazoles. acs.org |
| Imidazole N-oxide | N-oxide | [3+2] Cycloaddition | Acts as a 1,3-dipole | Formation of unstable cycloadducts that rearrange to functionalized imidazoles. nih.gov |
| Imidazole N-oxide | N-oxide | Michael-type addition | Acts as a nucleophile | Formation of various substituted imidazole derivatives. nih.gov |
Investigations into the Thermal and Photochemical Reactivity Profiles of N-Oxides
The thermal and photochemical reactivity of N-oxides, including those of imidazoles, reveals fascinating rearrangement and substitution patterns. These reactions often involve the cleavage of the N-O bond, leading to the formation of radical or ionic intermediates that can undergo further transformations.
For instance, benzimidazole (B57391) N-oxides have been shown to undergo photochemical rearrangement to 1,3-polymethylenebenzimidazolones when irradiated in methanol (B129727). rsc.org This process likely involves the homolytic cleavage of the N-O bond, followed by rearrangement of the resulting radical species. Thermally, these N-oxides can react with acylating agents like tosyl chloride in the presence of a base to yield the same rearranged products. rsc.org Furthermore, in the presence of an acid chloride and various nucleophiles, benzimidazole N-oxides can undergo substitution in the benzene (B151609) ring. rsc.org
Similarly, studies on N-substituted 2-pyridones, which share some structural similarities with N-hydroxylated imidazoles, have revealed novel thermal and photochemical rearrangements. rsc.org These reactions, which also proceed through N-O bond fission, lead to the formation of 3- and 5-substituted 2-pyridones. rsc.org The mechanisms are believed to involve the homolytic cleavage of the N-O bond, generating radical intermediates that recombine to form the rearranged products. rsc.org
The following table summarizes the reactivity of N-oxides under thermal and photochemical conditions:
| Compound | Conditions | Key Transformation | Proposed Mechanism |
| 1,2-Polymethylenebenzimidazole N-oxide | Photolysis in methanol | Rearrangement to 1,3-polymethylenebenzimidazolone | N-O bond homolysis |
| 1,2-Polymethylenebenzimidazole N-oxide | Tosyl chloride, NaOH | Rearrangement to 1,3-polymethylenebenzimidazolone | Thermal rearrangement |
| 1-Acyloxy-4,6-diphenyl-2-pyridone | Thermal/Photochemical | Rearrangement to 3- and 5-acyloxy-2-pyridones | N-O bond homolysis |
Coordination Chemistry and Ligand Design with 2,4,5 Trimethyl 1h Imidazol 1 Ol N Hydroxyimidazole Ligands
2,4,5-Trimethyl-1H-imidazol-1-ol as a Potential Ligand in Metal Complexes
This compound, an N-hydroxyimidazole derivative, presents significant potential as a versatile ligand in coordination chemistry. The imidazole (B134444) ring is a fundamental building block in the design of metal-organic frameworks and coordination complexes due to its robust σ-donor properties and the presence of two nitrogen atoms available for coordination. researchgate.net The N-hydroxy functionality introduces an additional donor site (the oxygen atom), enhancing the ligand's coordination capabilities.
The core structure of imidazole is a five-membered aromatic ring containing two nitrogen atoms, making it an excellent candidate for coordinating with a wide range of metal ions. researchgate.netresearchgate.net The imine nitrogen (N3) is typically the primary site of coordination due to its basicity. wikipedia.org In this compound, the introduction of the hydroxyl group on the N1 nitrogen atom provides a secondary potential coordination site. This dual-donor capability allows the molecule to act as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse and potentially novel metal complex structures.
The three methyl groups substituted on the imidazole ring at positions 2, 4, and 5 also play a crucial role in defining its coordination behavior. These alkyl groups are electron-donating, which increases the electron density on the imidazole ring and enhances the donor capacity of the nitrogen atom. However, they also introduce steric bulk, which can influence the geometry and stability of the resulting metal complexes by creating steric hindrance around the metal center. wikipedia.orgdalalinstitute.com This steric influence can be strategically utilized in ligand design to control the coordination number and geometry of the metal ion, potentially leading to complexes with specific catalytic or material properties.
Characterization of Metal-Ligand Binding Modes and Complex Stoichiometry
The multifunctional nature of this compound allows for several possible binding modes with metal ions. Characterization of these complexes typically involves techniques such as X-ray crystallography, infrared (IR) and UV-Vis spectroscopy, and elemental analysis to determine the precise binding mode and stoichiometry. azjournalbar.comamazonaws.comnih.gov
Potential Binding Modes:
Monodentate Coordination: The ligand can coordinate to a metal center through either the imine nitrogen (N3) or the hydroxyl oxygen. Coordination via the N3 atom is common for imidazole derivatives. azjournalbar.com
Bidentate Chelating Coordination: The ligand can form a stable five-membered chelate ring by coordinating to a single metal center through both the N3 nitrogen and the N1-hydroxyl oxygen.
Bridging Coordination: The ligand can bridge two metal centers, with one metal binding to the N3 nitrogen and the other to the hydroxyl oxygen, leading to the formation of polynuclear complexes or coordination polymers.
The stoichiometry of the resulting complexes is dependent on the metal ion's charge, size, and preferred coordination geometry (e.g., tetrahedral, square planar, or octahedral), as well as the reaction conditions. wikipedia.orgosti.gov For instance, octahedral complexes with a 1:6 metal-to-ligand ratio ([M(L)₆]²⁺) have been observed for imidazole with ions like Fe²⁺ and Co²⁺, while square planar complexes are common for Pd²⁺ and Pt²⁺. wikipedia.org The steric bulk of the trimethyl-substituted ligand may favor lower coordination numbers.
Interactive Table: Potential Binding Modes and Stoichiometries
| Binding Mode | Coordinating Atoms | Potential Stoichiometry (M:L) | Resulting Structure | Example Metal Ions |
|---|---|---|---|---|
| Monodentate (N-donor) | Imine Nitrogen (N3) | 1:1, 1:2, 1:4, 1:6 | Mononuclear complexes | Co(II), Ni(II), Zn(II), Cr(III) azjournalbar.com |
| Monodentate (O-donor) | Hydroxyl Oxygen | Variable | Mononuclear complexes | Hard metal ions (e.g., Fe(III)) |
| Bidentate (N,O-chelate) | N3 and Hydroxyl Oxygen | 1:1, 1:2, 1:3 | Chelated mononuclear complexes | Cu(II), Ni(II) |
| Bridging (N,O-bridge) | N3 and Hydroxyl Oxygen | Variable (e.g., 2:2) | Dinuclear or polynuclear complexes | Cu(II), Ag(I) |
Mechanistic Studies of Metal-Ligand Interactions and Complex Stability
The stability of metal complexes formed with this compound is governed by several interconnected factors related to both the metal ion and the ligand itself. dalalinstitute.com Mechanistic studies often employ techniques like potentiometric titration and computational modeling to quantify complex stability constants and understand the dynamics of ligand exchange. researchgate.netnih.gov
Factors Influencing Complex Stability:
Nature of the Metal Ion: The stability of transition metal complexes often follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). dalalinstitute.com The charge-to-size ratio of the metal ion is also critical; smaller, more highly charged ions generally form more stable complexes.
Ligand Basicity: The electron-donating methyl groups on the imidazole ring increase the basicity of the N3 donor atom, which typically leads to the formation of more stable metal-ligand bonds.
Chelate Effect: If the ligand acts in a bidentate chelating fashion, the resulting complex will exhibit enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. This is due to the favorable entropic change upon chelation.
Steric Effects: The bulky methyl groups can introduce steric hindrance, which may destabilize complexes with high coordination numbers or with smaller metal ions. dalalinstitute.com This steric repulsion can weaken the metal-ligand bond. Conversely, this steric shielding can also kinetically stabilize the complex by hindering the approach of substituting ligands.
Interactive Table: Factors Affecting Stability of Metal Complexes
| Factor | Influence on Stability | Rationale |
|---|---|---|
| Metal Ion Charge/Size Ratio | Higher ratio generally increases stability | Stronger electrostatic attraction between metal and ligand. dalalinstitute.com |
| Ligand Basicity (pKa) | Higher basicity generally increases stability | Stronger σ-donation from the ligand to the metal center. |
| Chelation | Significantly increases stability | Favorable entropy change (chelate effect). |
| Steric Hindrance | Can decrease stability | Repulsive interactions between bulky groups weaken the M-L bond. dalalinstitute.com |
Catalytic Applications of Metal Complexes Incorporating N-Hydroxyimidazole Ligands
The unique electronic and steric properties of N-hydroxyimidazole ligands make their metal complexes promising candidates for various catalytic applications. The ligand can act as a simple Lewis base catalyst on its own or serve as a supporting ligand that modulates the reactivity of a catalytically active metal center. bohrium.com
As a Lewis base, this compound possesses two potential active sites: the imine nitrogen and the hydroxyl oxygen. These lone-pair-donating sites can activate substrates in organic reactions. Imidazole and its derivatives are known to catalyze reactions such as acyl transfer by acting as a nucleophilic catalyst. The N-hydroxy functionality could potentially enhance or modify this catalytic behavior. For instance, it could participate in proton transfer steps or alter the nucleophilicity of the molecule. The synthesis of 2,4,5-trisubstituted imidazoles often utilizes various catalysts to facilitate the condensation reaction, highlighting the importance of catalysis in imidazole chemistry. mdpi.comias.ac.inresearchgate.net
When coordinated to a transition metal, this compound can significantly influence the metal's catalytic properties. bohrium.com The ligand's electronic and steric features can be fine-tuned to optimize catalytic activity and selectivity for specific transformations. mdpi.com
Electronic Effects: The strong σ-donor character of the ligand, enhanced by the methyl groups, can increase the electron density at the metal center. This can promote oxidative addition steps in catalytic cycles, which is crucial for reactions like cross-coupling.
Steric Effects: The steric bulk provided by the three methyl groups can create a specific coordination environment around the metal. This can influence substrate selectivity and prevent catalyst deactivation pathways such as the formation of inactive dimers.
Transition metal complexes incorporating imidazole-type ligands have been explored in a range of catalytic reactions, including oxidation, hydrogenation, and C-H activation. mdpi.comresearchgate.net N-hydroxy ligands, in particular, have been used in copper-catalyzed N-arylation reactions, demonstrating their utility in forming C-N bonds. nih.gov The combination of the N-hydroxy group and the substituted imidazole core in this compound offers a promising platform for developing novel catalysts.
Interactive Table: Potential Catalytic Applications
| Catalytic Reaction | Potential Role of Ligand/Complex | Relevant Metal Centers | Reference Context |
|---|---|---|---|
| Oxidation Reactions | Stabilize high-valent metal-oxo species; control selectivity. | Mn, Fe, Cu | General transition metal catalysis. mdpi.com |
| C-C and C-N Cross-Coupling | Promote oxidative addition; enhance catalyst stability. | Pd, Ni, Cu | N-hydroxyimides as ligands in Cu-catalyzed N-arylation. nih.gov |
| C-H Activation/Functionalization | Facilitate C-H bond cleavage through ligand-metal cooperation. | Pd, Ni, Rh | Transition metal-catalyzed C-H arylation of imidazoles. researchgate.net |
| Condensation Reactions | Act as a Lewis base or Brønsted acid/base catalyst. | (Metal-free) or Lewis acidic metals | Catalysis in the synthesis of substituted imidazoles. mdpi.com |
Advanced Research Perspectives and Future Directions in 2,4,5 Trimethyl 1h Imidazol 1 Ol Chemistry
Prospects in Organocatalysis Utilizing the N-Oxide Moiety
The field of enantioselective organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, represents a rapidly expanding area of modern chemistry. nih.gov Within this field, heteroaromatic N-oxides are emerging as a distinct and powerful class of Lewis base catalysts. nih.gov The N-oxide moiety in compounds like 2,4,5-trimethyl-1H-imidazol-1-ol is characterized by a highly polar N⁺-O⁻ dative bond, which makes the oxygen atom a potent nucleophile and a strong Lewis base. nih.govnih.gov
This inherent Lewis basicity is key to their catalytic function. Heteroaromatic N-oxides can effectively activate various reagents, most notably organosilicon compounds such as allyltrichlorosilanes. nih.gov The high affinity of the N-oxide oxygen for silicon facilitates the activation of the C-Si bond, making these N-oxides ideal mediators for important carbon-carbon bond-forming reactions, including the Sakurai–Hosomi–Denmark-type allylations, propargylations, and allenylations. nih.gov
The future of this compound in organocatalysis lies in the design and synthesis of chiral variants. By introducing chirality into the imidazole (B134444) framework, it is possible to create catalysts capable of high asymmetric induction, leading to the selective formation of one enantiomer of a product over the other. nih.gov The structural simplicity and potential for straightforward synthesis make these N-hydroxyimidazole derivatives attractive alternatives to more complex organometallic catalysts. nih.gov Future research will likely focus on developing chiral versions of this compound and testing their efficacy in a broad range of asymmetric transformations.
Integration of this compound Scaffolds into Novel Material Architectures
Imidazole derivatives are gaining significant attention as promising components for advanced materials due to their unique electronic structure and tunable photophysical and electrical properties. aip.org These properties make them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. aip.org The imidazole ring can facilitate electron transfer and transport, which are crucial processes for the efficiency of these devices. aip.orgnih.gov
The integration of this compound scaffolds into new material architectures, particularly those related to electron-transport, is a promising research avenue. The electronic properties of the imidazole core can be systematically tuned by modifying substituents on the ring. For instance, introducing electron-withdrawing groups can alter the Li-ligand coordination and improve ion mobility in solid-state polymer electrolytes. escholarship.org While such modifications can sometimes lead to challenges like ion pairing, they demonstrate the principle of tunable conductivity. escholarship.org
Below is an interactive table summarizing the electrical properties of two example imidazole-based devices, illustrating the type of data relevant to this research area.
| Device Structure | Conduction Mechanism | Rectification Ratio (Rr) | Turn-on Voltage (Von) |
| ITO/Compound 1/Al | Ohmic & SCLC | 75 | 3.2 V |
| ITO/Compound 2/Al | Ohmic & SCLC | 89 | 2.8 V |
| Data based on representative values for imidazole derivatives to illustrate research focus. aip.org |
Computational Predictions and Design Principles for New Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. Methods like Density Functional Theory (DFT) are invaluable for predicting the properties and reactivity of N-hydroxyimidazole derivatives before their synthesis, saving significant time and resources. bohrium.com These computational studies allow for the rational design of new derivatives of this compound with tailored electronic, steric, and reactive properties. bohrium.comresearchgate.netnih.gov
Key aspects that can be investigated computationally include:
Molecular Geometry: Predicting the optimized three-dimensional structure of new derivatives. bohrium.com
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions. bohrium.com
Reactivity Descriptors: Using global reactivity descriptors to predict how a molecule will interact with other reagents. bohrium.com
Docking Studies: Simulating the interaction of designed molecules with biological targets, such as enzymes, to predict their potential as therapeutic agents. nih.govresearchgate.net
For example, computational studies on new N-phenylbenzamide derivatives containing an imidazole core have provided insights into their stable conformations and binding affinities with target proteins. nih.govresearchgate.net Similarly, the design of novel 1-hydroxy-2,4,5-triaryl imidazole derivatives as anti-cytokine agents was guided by computational docking to understand their binding modes within the p38 MAP kinase active site. nih.gov This synergy between in silico design and experimental validation is crucial for developing derivatives with specific, enhanced functionalities. Future research on this compound will undoubtedly leverage these computational approaches to design catalysts with higher selectivity, materials with improved charge-transport, and therapeutic agents with greater potency.
The following table outlines key parameters often investigated in computational studies of imidazole derivatives.
| Computational Method | Parameter Investigated | Significance |
| DFT (e.g., B3LYP/6-311G(d,p)) | HOMO-LUMO Energy Gap | Predicts electronic excitability and chemical reactivity. bohrium.com |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. bohrium.com |
| Molecular Dynamics (MD) | Radius of Gyration | Assesses the compactness and stability of a ligand-protein complex. nih.gov |
| Molecular Docking | Binding Affinity / Score | Predicts the strength of interaction with a biological target. nih.govresearchgate.net |
Identified Research Gaps and Opportunities in N-Hydroxyimidazole Chemistry
Despite the growing interest and demonstrated potential of N-hydroxyimidazoles, several research gaps and opportunities remain. Addressing these will be critical for fully realizing the potential of compounds like this compound.
Key Research Gaps:
Synthetic Efficiency and Green Chemistry: While various synthetic routes to N-hydroxyimidazoles exist, many still rely on multi-step processes or harsh reaction conditions. semanticscholar.org There is a significant opportunity to develop more efficient, atom-economical, and environmentally benign synthetic methodologies, such as one-pot multicomponent reactions under catalyst-free or microwave-assisted conditions. organic-chemistry.org
Purification Challenges: The synthesis of N-oxides often involves strong oxidants like hydrogen peroxide (H₂O₂). Removing residual oxidant can be challenging, as N-oxides often form stable hydrogen bonds with H₂O₂, and the oxidant's presence can interfere with subsequent applications and cause safety concerns. acs.org Developing and implementing more robust purification and analytical methods to ensure the purity of N-hydroxyimidazole products is crucial. acs.org
Understanding Structure-Activity Relationships: For many applications, particularly in medicinal chemistry and catalysis, the precise relationship between the molecular structure and the observed activity is not fully understood. Systematic studies involving the synthesis and evaluation of a wide array of derivatives are needed to build clear structure-activity relationship (SAR) models. nih.gov
Exploration of Tautomerism: N-hydroxyimidazoles can exist in equilibrium with their N-oxide tautomeric form. The position of this equilibrium can be influenced by substituents and the solvent environment. researchgate.net A deeper investigation into the factors controlling this tautomerism is needed, as the different forms may exhibit distinct reactivity and properties.
Future Opportunities:
Broadening Applications: The current research focus is largely on medicinal chemistry and catalysis. There are opportunities to explore the use of N-hydroxyimidazoles in other areas, such as corrosion inhibition, the development of new dyes, and as chelating agents for transition metals. semanticscholar.org
Advanced Materials: Beyond electron-transport materials, the unique properties of the N-oxide group could be harnessed in other functional materials, such as redox-active polymers or sensors.
Biocatalysis: Exploring the enzymatic synthesis or modification of N-hydroxyimidazoles could provide highly selective and sustainable production routes.
Mechanistic Studies: Detailed mechanistic investigations of reactions catalyzed by N-hydroxyimidazoles will provide fundamental insights that can guide the design of more efficient and selective catalysts.
By focusing on these research gaps and capitalizing on emerging opportunities, the scientific community can continue to unlock the full potential of N-hydroxyimidazole chemistry.
Q & A
Q. What are the common synthetic strategies for preparing 2,4,5-Trimethyl-1H-imidazol-1-ol, and how can reaction conditions be optimized?
The synthesis of substituted imidazoles typically involves condensation reactions of aldehydes, ammonium acetate, and ketones or amines. For example, analogous compounds like 2-(2-nitrophenyl)-4,5-diphenylimidazole derivatives are synthesized via a three-component reaction using L-phenylalaninol, o-nitrobenzaldehyde, and ammonium acetate under reflux in methanol, followed by purification via column chromatography . Optimization may involve adjusting solvent polarity (e.g., methanol vs. ethanol), temperature (65–80°C), and stoichiometric ratios to enhance yield and purity. Microwave-assisted synthesis could also reduce reaction times .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : To confirm substitution patterns and purity. For example, H and C NMR can resolve methyl group positions on the imidazole ring .
- X-ray diffraction : For unambiguous structural determination. Software like SHELXL and OLEX2 are widely used for refining crystal structures, especially for analyzing planar imidazole cores and intramolecular interactions (e.g., C–H⋯π or hydrogen bonds) .
- IR spectroscopy : To identify functional groups like hydroxyl (–OH) or methyl (–CH) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for imidazole derivatives?
Discrepancies often arise from approximations in density functional theory (DFT) models or experimental artifacts (e.g., crystal packing effects). Strategies include:
- Validating computational parameters (e.g., basis sets, solvation models) against high-resolution crystallographic data .
- Re-examining experimental conditions (e.g., solvent polarity, temperature) that may influence molecular conformation .
- Cross-referencing multiple datasets (e.g., NMR, XRD, IR) to identify systematic errors .
Q. What methodologies are recommended for studying the stereochemical outcomes of chiral imidazole derivatives?
Chiral imidazoles, such as those derived from amino alcohols, require enantioselective synthesis and analysis:
- Asymmetric catalysis : Use chiral catalysts (e.g., transition metal complexes) to control stereochemistry during synthesis .
- Circular Dichroism (CD) : To determine absolute configuration.
- Crystallographic refinement : Software like SHELXL can resolve chiral centers by analyzing Flack parameters in XRD data .
Q. How can computational tools enhance the design of imidazole-based catalysts or bioactive molecules?
- Molecular docking : Predict binding affinities of imidazole derivatives to biological targets (e.g., enzymes) by simulating interactions with active sites .
- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to guide catalyst design .
- Molecular dynamics (MD) : Simulate solvation effects and conformational stability under physiological conditions .
Methodological Considerations
Q. What experimental protocols are critical for ensuring reproducibility in imidazole synthesis?
- Purification : Use gradient elution in column chromatography (e.g., ethyl acetate/ethanol/triethylamine) to isolate pure products .
- Crystallization : Slow evaporation of methanol/diethyl ether mixtures yields high-quality single crystals for XRD .
- Documentation : Report reaction parameters (e.g., time, temperature, solvent ratios) in detail to enable replication .
Q. How should researchers approach the analysis of non-covalent interactions in imidazole crystal structures?
- Hydrogen bonding : Use OLEX2 to map O–H⋯N or N–H⋯O interactions, which stabilize crystal packing .
- π-π stacking : Analyze interplanar distances (<3.5 Å) between aromatic rings using Mercury software .
- Thermal ellipsoids : Assess positional disorder or dynamic effects via anisotropic displacement parameters in XRD refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
